molecular formula C14H19ClN2O B8348655 N-(4-chloro-3-cyclopropylaminomethylbenzyl)propionamide

N-(4-chloro-3-cyclopropylaminomethylbenzyl)propionamide

Cat. No.: B8348655
M. Wt: 266.76 g/mol
InChI Key: ABTMISICJHRTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-cyclopropylaminomethylbenzyl)propionamide is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]propanamide

InChI

InChI=1S/C14H19ClN2O/c1-2-14(18)17-8-10-3-6-13(15)11(7-10)9-16-12-4-5-12/h3,6-7,12,16H,2,4-5,8-9H2,1H3,(H,17,18)

InChI Key

ABTMISICJHRTCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylamine (1.28 mL, 18.2 mmol) was added to a sol. of N-(4-chloro-3-formyl-benzyl)-propionamide (2.74 g, 12.1 mmol) in MeOH (42 mL). The mixture was stirred overnight, and NaBH4 (918 mg, 24.3 mmol) was added in portions. The mixture was stirred for 4 h, and aq. 1M NaOH (70 mL) was added. The solvents were partially removed under reduced pressure, and the aq. residue was extracted with EtOAc (2×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9) yielded the title compound (2.62 g, 81%). LC-MS: tR=0.58 min; ES+: 267.38.
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
918 mg
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
81%

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